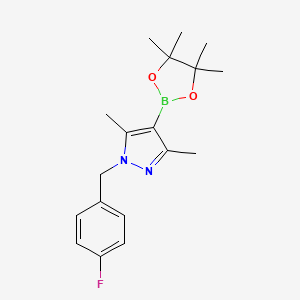

6-(2,6-Difluorphenyl)pyrimidin-4-amin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antikrebsmittel

6-(2,6-Difluorphenyl)pyrimidin-4-amin zeigt vielversprechende Eigenschaften in der Entwicklung von Antikrebsmitteln aufgrund seines Pyrimidinkerns, einer Struktur, die häufig in Pharmazeutika vorkommt. Pyrimidinderivate sollen eine Reihe von biologischen Aktivitäten, einschließlich Antitumorwirkungen, aufweisen . Die Fähigkeit der Verbindung, als Vorläufer für verschiedene synthetische Wege zu dienen, ermöglicht die Herstellung von gezielten Molekülen, die die Proliferation von Krebszellen beeinträchtigen können.

Landwirtschaft: Entwicklung von Pestiziden

In der Landwirtschaft könnte diese Verbindung zur Synthese neuer Pestizide eingesetzt werden. Ihre strukturelle Ähnlichkeit mit anderen Pyrimidin-Amin-Derivaten, die in kommerziellen Pestiziden verwendet werden, deutet auf mögliche Anwendungen im Pflanzenschutz hin . Die Forschung zu ihrer Aktivität gegen landwirtschaftliche Schädlinge könnte zur Entwicklung neuer, effektiverer Behandlungen führen.

Industrielle Chemie: Materialsynthese

Die Difluorphenylgruppe innerhalb von this compound könnte in der Materialwissenschaft vorteilhaft sein, insbesondere bei der Synthese fortschrittlicher Materialien mit einzigartigen Eigenschaften wie hoher thermischer Stabilität und chemischer Beständigkeit . Ihre Einarbeitung in Polymere oder Beschichtungen könnte die Haltbarkeit von Industriematerialien verbessern.

Biotechnologie: Enzyminhibition

In der biotechnologischen Forschung könnte die Struktur dieser Verbindung für Anwendungen zur Enzyminhibition untersucht werden. Pyrimidinderivate sind dafür bekannt, mit verschiedenen Enzymen zu interagieren, was möglicherweise zur Entwicklung neuer biotechnologischer Werkzeuge oder therapeutischer Mittel führt .

Umweltwissenschaften: Abbau von Schadstoffen

Die chemische Struktur von this compound könnte modifiziert werden, um den Abbau von Umweltschadstoffen zu katalysieren. Ihr Potenzial als Katalysator beim Abbau komplexer organischer Verbindungen könnte bei Bioreinigungsbemühungen von Bedeutung sein .

Analytische Chemie: Chromatographie

Schließlich könnten in der analytischen Chemie Derivate dieser Verbindung zur Verwendung als stationäre Phasen in der Chromatographie synthetisiert werden. Ihr Potenzial für die selektive Wechselwirkung mit verschiedenen Analyten könnte die Trennungsprozesse bei der Analyse komplexer Gemische verbessern .

Wirkmechanismus

Target of Action

The primary target of 6-(2,6-Difluorophenyl)pyrimidin-4-amine is Cyclin-dependent kinase 2 . Cyclin-dependent kinases are a group of protein kinases that are activated by the formation of a complex with cyclins, which are proteins that regulate the cell cycle. Cyclin-dependent kinase 2, in particular, plays a crucial role in regulating the G1 to S phase transition of the cell cycle .

Mode of Action

It is known to interact with its target, cyclin-dependent kinase 2, potentially inhibiting its activity . This inhibition could lead to a halt in the cell cycle progression, preventing the cells from dividing and proliferating.

Biochemical Pathways

The biochemical pathways affected by 6-(2,6-Difluorophenyl)pyrimidin-4-amine are primarily those involved in cell cycle regulation. By inhibiting Cyclin-dependent kinase 2, the compound can disrupt the normal progression of the cell cycle . The downstream effects of this disruption can include cell cycle arrest, apoptosis, or other forms of cell death.

Result of Action

The molecular and cellular effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine’s action are likely to include the inhibition of cell proliferation due to the disruption of the cell cycle . This could potentially lead to the death of cancer cells, making the compound of interest for its potential anticancer properties .

Action Environment

The action of 6-(2,6-Difluorophenyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound’s aminolysis with various amines in butan-1-ol and under solvent-free conditions is successful when the amino group in the reagent is sterically unshielded and the reaction medium is characterized by a high dielectric permittivity

Biochemische Analyse

Biochemical Properties

6-(2,6-Difluorophenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclin-dependent kinase 2, a crucial enzyme involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 6-(2,6-Difluorophenyl)pyrimidin-4-amine can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.

Cellular Effects

The effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis . By altering the activity of key signaling molecules, 6-(2,6-Difluorophenyl)pyrimidin-4-amine can induce changes in cellular behavior, such as increased or decreased cell growth, depending on the cellular context.

Molecular Mechanism

At the molecular level, 6-(2,6-Difluorophenyl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target molecule . Additionally, 6-(2,6-Difluorophenyl)pyrimidin-4-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(2,6-Difluorophenyl)pyrimidin-4-amine remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth or inhibiting tumor progression . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Understanding the dosage-dependent effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

6-(2,6-Difluorophenyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell. The compound’s metabolism may also produce active or inactive metabolites that contribute to its biological effects.

Transport and Distribution

The transport and distribution of 6-(2,6-Difluorophenyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in target cells and tissues. The distribution of 6-(2,6-Difluorophenyl)pyrimidin-4-amine can influence its efficacy and toxicity, as well as its ability to reach specific cellular compartments.

Subcellular Localization

The subcellular localization of 6-(2,6-Difluorophenyl)pyrimidin-4-amine is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 6-(2,6-Difluorophenyl)pyrimidin-4-amine can affect its interactions with other biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

6-(2,6-difluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3/c11-6-2-1-3-7(12)10(6)8-4-9(13)15-5-14-8/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAALDFZWRAWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=NC=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466813.png)

![1-[4-Chloro-3-(2-ethoxyethoxy)-phenyl]-piperazine](/img/structure/B1466814.png)

![3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B1466832.png)

![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)